

# The Ionizable Amino Lipid SM-102: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SM-102**

Cat. No.: **B3025710**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SM-102** is a novel ionizable amino lipid that has garnered significant attention for its critical role in the development of mRNA-based therapeutics and vaccines, most notably its use in the Moderna COVID-19 vaccine. Its unique pH-dependent charge characteristics are central to the efficient encapsulation and intracellular delivery of nucleic acid payloads. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, and applications of **SM-102**, with a focus on its use in lipid nanoparticle (LNP) formulations. Detailed experimental protocols for the preparation and characterization of **SM-102**-based LNPs are presented, along with a discussion of its mechanism of action in mediating endosomal escape.

## Introduction

The advent of mRNA-based therapies has revolutionized the landscape of medicine, offering unprecedented speed and versatility in vaccine development and the treatment of various diseases. A key challenge in the clinical translation of these therapies has been the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and ionizable cationic lipids are a critical component of these formulations. **SM-102** is a state-of-the-art ionizable lipid that has demonstrated exceptional efficacy in delivering mRNA to target cells. This guide serves as a comprehensive resource for researchers and developers working with **SM-102**.

## SM-102: Core Properties and Identification

**SM-102**, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a synthetic ionizable amino lipid. Its unique structure allows it to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome, a crucial feature for its function.

Table 1: Physicochemical Properties of **SM-102**

| Property          | Value                                           | Reference |
|-------------------|-------------------------------------------------|-----------|
| CAS Number        | 2089251-47-6                                    | [1]       |
| Molecular Formula | C <sub>44</sub> H <sub>87</sub> NO <sub>5</sub> | [1][2]    |
| Molecular Weight  | 710.17 g/mol                                    | [1]       |
| pKa               | 6.68                                            | [3]       |
| Appearance        | Colorless to light yellow liquid                | [1]       |
| Density           | 0.925 ± 0.06 g/cm <sup>3</sup>                  | [1]       |
| Solubility        | Soluble in ethanol and chloroform               | [4]       |

## Role in Lipid Nanoparticle (LNP) Formulations

**SM-102** is a key component in LNP formulations designed for nucleic acid delivery. These LNPs typically consist of four main components:

- Ionizable Cationic Lipid (**SM-102**): Facilitates the encapsulation of negatively charged mRNA and mediates its release into the cytoplasm.
- Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine provides structural integrity to the nanoparticle.
- Cholesterol: Also contributes to the stability and structure of the LNP.

- PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) that sterically stabilizes the nanoparticle, preventing aggregation and reducing immunogenicity.

A widely used molar ratio for formulating **SM-102** based LNPs for mRNA delivery is **SM-102**:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5[5].

## Mechanism of Action: Cellular Uptake and Endosomal Escape

The effective delivery of mRNA to the cytoplasm is the primary function of **SM-102**-containing LNPs. This is achieved through a multi-step process involving cellular uptake and subsequent escape from the endosomal pathway.

## Cellular Uptake and Endosomal Escape of SM-102 LNPs

[Click to download full resolution via product page](#)

Caption: Cellular uptake and endosomal escape pathway of **SM-102 LNPs**.

At physiological pH, the **SM-102** component of the LNP is largely neutral, which minimizes interactions with the negatively charged cell membrane and reduces toxicity[6]. Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes[2]. The endosomal compartments have a progressively lower internal pH. As the pH drops, the tertiary amine of **SM-102** becomes protonated, leading to a net positive charge on the lipid[6]. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated mRNA into the cytoplasm, where it can be translated into protein[6].

## Experimental Protocols

### Preparation of SM-102 Lipid Nanoparticles

The following protocol describes a general method for the preparation of **SM-102** LNPs encapsulating mRNA using a microfluidic mixing technique.



[Click to download full resolution via product page](#)

Caption: General workflow for the preparation of **SM-102** lipid nanoparticles.

Materials:

- **SM-102**
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

- Cholesterol
- DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- Ethanol, 200 proof
- mRNA of interest
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassette (e.g., 10 kDa MWCO)
- Sterile syringe filters (0.22  $\mu$ m)

**Procedure:**

- Preparation of Lipid Stock Solution:
  - Dissolve **SM-102**, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol will depend on the specific microfluidic system and desired particle characteristics.
- Preparation of mRNA Solution:
  - Dilute the mRNA to the desired concentration in the citrate buffer. The concentration will depend on the target N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA).
- Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into the organic phase inlet and the mRNA-aqueous buffer solution into the aqueous phase inlet.

- Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
- Initiate the mixing process and collect the resulting LNP dispersion.

- Purification:
  - Transfer the collected LNP dispersion to a pre-hydrated dialysis cassette.
  - Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.
- Sterile Filtration and Storage:
  - After dialysis, recover the LNP suspension and pass it through a 0.22 µm sterile filter.
  - Store the final LNP formulation at 4°C.

## Characterization of SM-102 Lipid Nanoparticles

Table 2: Key Characterization Techniques for **SM-102** LNPs

| Parameter                                    | Method                                                | Description                                                                                                                                                 |
|----------------------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)                        | Measures the hydrodynamic diameter and size distribution of the LNPs. A low PDI value (<0.2) indicates a monodisperse population.                           |
| Zeta Potential                               | Laser Doppler Electrophoresis                         | Measures the surface charge of the LNPs. The zeta potential will vary with the pH of the suspending medium.                                                 |
| Encapsulation Efficiency                     | RiboGreen Assay                                       | A fluorescent dye-based assay that quantifies the amount of mRNA encapsulated within the LNPs compared to the total amount of mRNA used in the formulation. |
| Morphology                                   | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the size, shape, and internal structure of the LNPs.                                                                       |

## Safety and Toxicology

**SM-102**, when formulated in LNPs for vaccine use, has been demonstrated to be safe for human administration. The safety data sheets that indicate hazards for **SM-102** often refer to the lipid being dissolved in a hazardous solvent, such as chloroform, for research purposes and not the pure lipid itself. Regulatory agencies have thoroughly reviewed the safety profile of **SM-102** in the context of its use in vaccines.

## Conclusion

**SM-102** has proven to be a highly effective ionizable lipid for the formulation of lipid nanoparticles for mRNA delivery. Its pH-responsive nature is key to its ability to safely and efficiently transport its nucleic acid cargo into the cytoplasm of target cells. The detailed protocols and characterization methods provided in this guide are intended to support

researchers and developers in the continued exploration and application of this important delivery vehicle for a wide range of therapeutic and prophylactic applications. The ongoing research into the structure-activity relationships of ionizable lipids promises to yield even more advanced delivery systems in the future.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [insidetx.com](http://insidetx.com) [insidetx.com]
- 2. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SM-102 - Wikipedia [en.wikipedia.org]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Ionizable Amino Lipid SM-102: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025710#sm-102-cas-number-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)